molecular formula C36H34BrIN5O2PS B610891 SMTIN-P01 CAS No. 1695550-43-6

SMTIN-P01

カタログ番号: B610891
CAS番号: 1695550-43-6
分子量: 838.5432
InChIキー: IGLVCZKBEMGZFY-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SMTIN-P01 is a mitochondria-targeted inhibitor of the Hsp90 paralog TRAP1 (TNF receptor-associated protein 1). Derived from the purine-based Hsp90 inhibitor PU-H71, SMTIN-P01 incorporates a triphenylphosphonium (TPP) moiety at the N9 position of the parent compound. This modification enables selective accumulation in mitochondria, achieving a 100-fold higher concentration in the organelle compared to the extracellular medium .

特性

CAS番号

1695550-43-6

分子式

C36H34BrIN5O2PS

分子量

838.5432

IUPAC名

(6-(6-amino-8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)hexyl)triphenylphosphonium bromide

InChI

InChI=1S/C36H34IN5O2PS.BrH/c37-29-22-30-31(44-25-43-30)23-32(29)46-36-41-33-34(38)39-24-40-35(33)42(36)20-12-1-2-13-21-45(26-14-6-3-7-15-26,27-16-8-4-9-17-27)28-18-10-5-11-19-28;/h3-11,14-19,22-24H,1-2,12-13,20-21,25H2,(H2,38,39,40);1H/q+1;/p-1

InChIキー

IGLVCZKBEMGZFY-UHFFFAOYSA-M

SMILES

NC1=C2C(N(CCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(SC6=CC(OCO7)=C7C=C6I)=N2)=NC=N1.[Br-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SMTINP01;  SMTINP01;  SMTIN-P01

製品の起源

United States

類似化合物との比較

Mechanism of Action :

  • SMTIN-P01 binds to the ATP-binding pocket of TRAP1, inhibiting its ATPase activity. The crystal structure (PDB: 4Z1H) confirms that its binding mode mirrors PU-H71, maintaining potent TRAP1 inhibition .
  • Unlike non-targeted Hsp90 inhibitors, SMTIN-P01 minimizes off-target effects on cytosolic Hsp90 clients (e.g., Chk1, Akt) and avoids Hsp70 upregulation, which is linked to drug resistance .
  • It induces mitochondrial membrane depolarization, cytochrome c release, and caspase-dependent apoptosis in cancer cells, independent of Bax/Bak proapoptotic proteins .

Preclinical Efficacy :

  • Demonstrates stronger cytotoxicity than PU-H71 and comparable or superior activity to gamitrinib (a 17-AAG-derived mitochondrial inhibitor) in prostate (22Rv1), glioblastoma (A172), lung (H460), and triple-negative breast cancer (MDA-MB-231) models .
  • Selectively accumulates in breast cancer mitochondria, inducing cell death with minimal systemic toxicity in preclinical studies .

The following table summarizes key mitochondrial-targeted Hsp90/TRAP1 inhibitors and their properties:

Compound Parent Molecule Targeting Moiety Specificity Mechanism Cytotoxicity Selectivity
SMTIN-P01 PU-H71 TPP TRAP1 ATPase inhibition; mitochondrial depolarization Strong in 22Rv1, A172, H460, MDA-MB-231 High (minimal cytosolic Hsp90 effects)
Gamitrinib-TPP 17-AAG TPP TRAP1, mitochondrial Hsp90 mPTP opening; caspase activation Effective in prostate and breast cancer Moderate (non-specific HSP90 inhibition)
SMTIN-C10 PU-H71 TPP + C10 linker TRAP1 Enhanced TRAP1 binding vs. SMTIN-P01 Higher potency than SMTIN-P01 High
Shepherdin Peptide mimetic Mitochondrial-penetrating peptide TRAP1, HSP90 Disrupts HSP90-client interactions Broad-spectrum anti-tumor activity Low (dual TRAP1/HSP90 inhibition)
DN401 BIIB021 None TRAP1, HSP90 paralogs ATP-binding pocket inhibition Potent in vitro/in vivo Low (pan-HSP90 effects)
Key Differentiators:

Targeting Strategy :

  • SMTIN-P01 and Gamitrinib-TPP both use TPP for mitochondrial localization but differ in parent molecules (PU-H71 vs. 17-AAG). PU-H71 derivatives exhibit improved solubility and reduced hepatotoxicity compared to 17-AAG-based compounds .
  • SMTIN-C10, a derivative of SMTIN-P01 with a 10-carbon linker, shows stronger TRAP1 inhibition due to optimized binding kinetics .

Specificity: SMTIN-P01 and SMTIN-C10 are TRAP1-selective, while Gamitrinib-TPP and Shepherdin non-specifically inhibit mitochondrial Hsp90 . DN401 lacks mitochondrial targeting and inhibits multiple HSP90 paralogs, increasing off-target risks .

Efficacy :

  • SMTIN-P01 outperforms PU-H71 in cytotoxicity (IC50 reduction by 10–100× in solid tumors) and surpasses Gamitrinib-TPP in metastatic prostate and breast cancer models .
  • Gamitrinib-TPP remains effective in multidrug-resistant cancers but requires higher doses due to broader target engagement .

Structural Insights :

  • The SMTIN-P01-TRAP1 co-crystal structure (4Z1H) reveals critical interactions with Asp165 and Phe144 residues, enabling rational design of derivatives like SMTIN-C10 .
  • Gamitrinib-TPP lacks analogous structural data, hindering iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SMTIN-P01
Reactant of Route 2
Reactant of Route 2
SMTIN-P01

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。